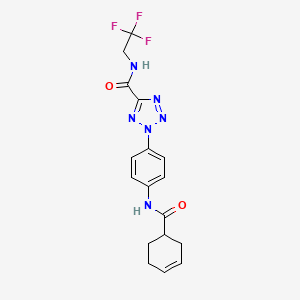
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17F3N6O2 and its molecular weight is 394.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a novel tetrazole derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of specific signaling pathways. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the cyclohexene moiety and trifluoroethyl group contributes to its unique chemical properties, potentially influencing its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- CXCR2 Inhibition : The compound has been investigated for its ability to inhibit the CXCR2 receptor, which plays a crucial role in mediating inflammatory responses. In vitro assays have demonstrated that modifications to the core structure can enhance potency against CXCR2 while maintaining selectivity over related receptors like CXCR4 .
- Cyclooxygenase Inhibition : Similar tetrazole derivatives have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, related compounds exhibited IC50 values ranging from 6 to 7 μM for COX-2 inhibition while being significantly less active against COX-1 (IC50 > 100 μM) . This selectivity is crucial for minimizing side effects commonly associated with non-selective COX inhibitors.
- Anticancer Potential : The tetrazole moiety is frequently found in anticancer drugs due to its ability to interfere with cellular signaling pathways. Preliminary studies suggest that the compound may exhibit cytotoxic effects in cancer cell lines, warranting further investigation into its mechanism of action .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the activity of this compound:
- Substituent Effects : The introduction of electron-withdrawing groups (EWGs) on the aromatic rings has been shown to enhance biological activity. For example, compounds with trifluoromethyl substitutions exhibited improved potency compared to their unsubstituted counterparts .
- Intramolecular Hydrogen Bonding : The presence of intramolecular hydrogen bonds between the NH groups and the receptor appears to stabilize the active conformation of the molecule, which is crucial for binding affinity .
Data Tables
The following table summarizes key findings from various studies on the biological activity of related tetrazole compounds:
| Compound Name | Target | IC50 (μM) | Selectivity | Notes |
|---|---|---|---|---|
| CX4338 | CXCR2 | 4.4 | High | Effective in inhibiting neutrophil migration |
| Compound A | COX-2 | 6 | High | Low activity against COX-1 |
| Compound B | Cancer | Varies | N/A | Induces apoptosis in specific cancer lines |
Case Studies
- CXCR2 Antagonism : In a murine model of acute lung injury induced by LPS, treatment with compounds similar to the target compound resulted in a significant reduction in neutrophil infiltration into the bronchoalveolar lavage fluid, indicating effective CXCR2 inhibition .
- In Vitro Cytotoxicity : A series of related tetrazole derivatives were screened against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .
属性
IUPAC Name |
2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2/c18-17(19,20)10-21-16(28)14-23-25-26(24-14)13-8-6-12(7-9-13)22-15(27)11-4-2-1-3-5-11/h1-2,6-9,11H,3-5,10H2,(H,21,28)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUXJCCWVPZMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














